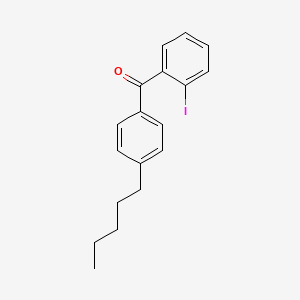

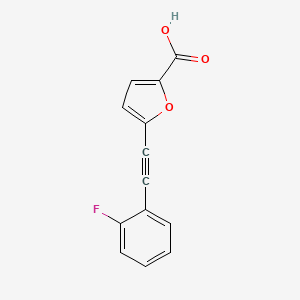

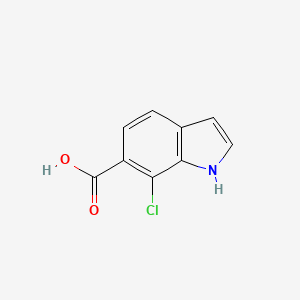

2-Iodo-4'-n-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Preparation and Application of Halobenzoate Derivatives

Synthesis Analysis The synthesis of functionalized phosphane-containing building blocks, which are suitable for labeling biologically active molecules, has been demonstrated. Specifically, a 2-(diphenylphosphanyl)phenyl 4-stannylbenzoate building block was converted into a 4-iodobenzoate derivative through the introduction of iodine. This process is significant as it enables the incorporation of the 4-iodobenzoate moiety into molecules of pharmacological interest using the traceless Staudinger ligation. The method was successfully applied to insert the 4-iodobenzoate into a peptide on solid support, showcasing the versatility of the approach in the synthesis of complex molecules .

Molecular Structure Analysis While the provided papers do not directly discuss the molecular structure of 2-Iodo-4'-n-pentylbenzophenone, they do provide insights into related halogenated aromatic compounds. For instance, the synthesis of 4-iodobenzoate derivatives involves the introduction of an iodine atom into the benzoate structure, which can significantly affect the electronic properties of the molecule due to the high atomic radius and polarizability of iodine .

Chemical Reactions Analysis The chemical reactivity of iodinated benzoate compounds is highlighted by their use as oxidimetric agents. In one study, 2-iodylbenzoate is proposed as an oxidizing agent for the spectrophotometric determination of primary aromatic amines. The reaction between 2-iodylbenzoate and 4-N-methylaminophenol leads to the formation of a purple-red product, which can be quantitatively measured. This indicates that iodinated benzoates can participate in electron transfer reactions, which is a valuable property in analytical chemistry .

Physical and Chemical Properties Analysis The physical and chemical properties of halogenated phenols, such as 2,6-dibromophenol, have been studied due to their impact on the flavor of crustacea. These compounds, including brominated and iodinated phenols, are known for their characteristic flavors and odors even at low concentrations. The presence of halogens like iodine and bromine in the phenolic structure can lead to significant changes in the physical and chemical properties of these molecules, such as volatility and reactivity, which in turn affect their sensory attributes .

Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Chemistry

2-Iodo-4'-n-pentylbenzophenone and its derivatives find extensive applications in synthetic chemistry. The synthesis of highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides through electrophilic cyclization, where iodine compounds like I(2) are employed, demonstrates the utility of iodine derivatives in facilitating ring closure reactions and obtaining cyclized products in high yields (Schumacher et al., 2010). Furthermore, the conversion of building blocks like 2-(diphenylphosphanyl)phenyl 4-stannylbenzoate into 4-iodobenzoate for labeling biologically active molecules through the traceless Staudinger ligation showcases the role of iodine compounds in bioconjugation and labeling techniques (Mamat & Köckerling, 2014).

Applications in Material Science

Iodine derivatives are crucial in the synthesis of materials with specific properties. For instance, a homologous series of 4-(4-alkylphenylazo)phenols was prepared using Negishi coupling, where compounds like 4-(4-iodophenylazo)phenol play a significant role. These compounds are crucial for the synthesis of materials with enantiotropic nematic phases, underlining their importance in the field of liquid crystal technology (Johnson, Ringstrand & Kaszyński, 2009).

Applications in Catalysis and Chemical Transformations

The role of iodine compounds in catalysis and various chemical transformations is well-documented. The synthesis of carbazomycin B, where iodination plays a pivotal role, highlights the significance of iodine compounds in complex organic syntheses and transformations (Crich & Rumthao, 2004). Moreover, the chemistry of polyvalent iodine has seen extensive use in organic synthesis, particularly as reagents for various selective oxidative transformations, demonstrating the versatility of iodine compounds in chemical synthesis (Zhdankin & Stang, 2008).

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of other complex molecules .

Mode of Action

The mode of action of 2-Iodo-4’-n-pentylbenzophenone involves its use as a building block in the synthesis of more complex molecules. It is used in reactions such as bromination, benzyl protection, and halogen exchange reactions . These reactions are essential in the creation of new compounds with potential applications in various fields.

Biochemical Pathways

Its role in the synthesis of complex molecules suggests that it could potentially influence a variety of biochemical pathways depending on the final compounds it helps to create .

Pharmacokinetics

Its physical properties such as boiling point (4524±380 °C) and density (1390±006 g/cm3) have been predicted . These properties can influence its behavior in biological systems and its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodo-4’-n-pentylbenzophenone’s action are largely dependent on the final compounds it helps to synthesize. As a building block in the synthesis of complex molecules, its effects can vary widely .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4’-n-pentylbenzophenone. For instance, the effects of solvents and ligands in halogen exchange reactions involving this compound have been studied in detail . Additionally, temperature and pressure conditions can affect its reactivity and the yield of the reactions it participates in .

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWHCVHKKDVTIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612485 |

Source

|

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-n-pentylbenzophenone | |

CAS RN |

64358-28-7 |

Source

|

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)